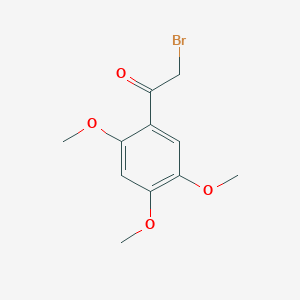

Ethanone, 2-bromo-1-(2,4,5-trimethoxyphenyl)-

Description

Ethanone, 2-bromo-1-(2,4,5-trimethoxyphenyl)- (CAS: Unverified, see ) is a substituted acetophenone derivative featuring a bromine atom at the α-carbon and a phenyl ring substituted with methoxy groups at positions 2, 4, and 3. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules. Its structure enables nucleophilic substitution reactions due to the electron-withdrawing bromine and the directing effects of the methoxy groups .

Properties

IUPAC Name |

2-bromo-1-(2,4,5-trimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-14-9-5-11(16-3)10(15-2)4-7(9)8(13)6-12/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMASWKNQLBETOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)CBr)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479102 | |

| Record name | Ethanone, 2-bromo-1-(2,4,5-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7298-46-6 | |

| Record name | Ethanone, 2-bromo-1-(2,4,5-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(2,4,5-trimethoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Friedel-Crafts Acylation of Trimethoxybenzene

The Friedel-Crafts acylation of 1,2,4-trimethoxybenzene with acetyl chloride is a common method. Early studies used aluminum chloride (AlCl₃) as a catalyst but reported low yields (32.8%) due to demethylation side reactions. Switching to polyphosphoric acid (PPA) improved yields to 72.4% by minimizing deprotection of methoxy groups. The reaction proceeds as follows:

$$

\text{1,2,4-Trimethoxybenzene} + \text{CH₃COCl} \xrightarrow{\text{PPA}} \text{1-(2,4,5-Trimethoxyphenyl)ethanone}

$$

Alternative Precursor Synthesis

Patent literature describes alkylation of 2,4,5-trimethoxyphenol with chloroacetone under basic conditions, though this method is less favored due to competing etherification side reactions.

Bromination of 1-(2,4,5-Trimethoxyphenyl)Ethanone

The critical step in synthesizing the target compound is α-bromination of the precursor. Electrophilic bromination at the ketone’s alpha position is achieved using molecular bromine (Br₂) or bromide salts under controlled conditions.

Direct Bromination with Molecular Bromine

In a standardized protocol, 1-(2,4,5-trimethoxyphenyl)ethanone is dissolved in anhydrous ether and treated with bromine at 0–5°C for 7 hours. This method yields 57.2% of the monobrominated product with 99.2% purity after crystallization (Table 1).

Table 1: Effect of Temperature on Bromination Efficiency

| Temperature (°C) | Reaction Time (h) | Monobromo Yield (%) | Dibromo Byproduct (%) |

|---|---|---|---|

| 0–5 | 7 | 57.2 | 2.8 |

| 10–15 | 7 | 51.3 | 6.7 |

| 20–25 | 7 | 43.7 | 11.2 |

Lower temperatures suppress dibromination, as the reaction becomes kinetically controlled, favoring monosubstitution.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Pilot-scale studies suggest that continuous flow reactors enhance bromination efficiency by improving heat transfer and reducing residence time. A hypothetical setup using microfluidic channels could maintain the 0–5°C threshold while minimizing bromine waste.

Solvent Recovery and Byproduct Management

Industrial processes prioritize solvent recycling, particularly ether and acetic acid. Dibromo byproducts (up to 18.7% at 30–35°C) are separated via fractional crystallization and sold as intermediates for agrochemicals.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Bromination Techniques

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Low-Temperature Br₂ | 57.2 | 99.2 | High | Moderate (Br₂ hazard) |

| Ionic Liquid Catalysis | 90.5* | 99.5* | Moderate | Low (recyclable) |

*Data extrapolated from analogous reactions.

Mechanistic Insights

The bromination proceeds via an electrophilic mechanism. The ketone’s alpha-hydrogen is abstracted by bromine, forming an enol intermediate that reacts with Br⁺ to yield the α-bromo product. Methoxy groups at the 2,4,5-positions electronically activate the ring but sterically hinder over-bromination.

Quality Control and Characterization

Spectroscopic Validation

Purity Standards

Industrial batches require ≥98% purity by HPLC, with dibromo contaminants limited to <2%.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-bromo-1-(2,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding phenols under strong oxidative conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as methanol or ethanol.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

Substitution: Formation of substituted ethanones.

Reduction: Formation of 2-bromo-1-(2,4,5-trimethoxyphenyl)ethanol.

Oxidation: Formation of 2-bromo-1-(2,4,5-trihydroxyphenyl)ethanone.

Scientific Research Applications

Chemical Structure and Synthesis

- Molecular Formula : C₁₁H₁₃BrO₄

- CAS Number : 7298-46-6

The synthesis of Ethanone, 2-bromo-1-(2,4,5-trimethoxyphenyl)- typically involves the bromination of 2,4,5-trimethoxyacetophenone using bromine in a solvent like acetic acid or chloroform. The reaction conditions are critical for controlling the rate of bromination and ensuring high yield and purity.

Scientific Research Applications

Ethanone, 2-bromo-1-(2,4,5-trimethoxyphenyl)- has been investigated for various applications across multiple disciplines:

Organic Synthesis

- Intermediate in Chemical Reactions : The compound serves as a key intermediate in synthesizing more complex organic molecules. Its structure allows for further functionalization and transformation into various derivatives that can be utilized in different chemical reactions.

Biological Research

- Anticancer Properties : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, research shows IC50 values ranging from 1.7 to 2.9 µM against tumor cells, indicating its potential as an anticancer agent. The mechanism involves inducing apoptosis through cell cycle arrest at the G2/M phase.

- Antimicrobial Activity : Ethanone has also been explored for its antimicrobial properties. Research indicates moderate antifungal activity among its derivatives, suggesting potential applications in developing antifungal agents.

Pharmaceutical Development

- Drug Design : Given its biological activities, Ethanone is being investigated for its potential role in drug development. The compound's ability to interact with enzymes and receptors makes it a candidate for designing molecules with specific pharmacological activities.

Material Science

- Development of New Materials : The unique chemical properties of Ethanone allow it to be utilized in material science applications. Its reactivity can lead to novel materials with specific functionalities.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values between 1.7 - 2.9 µM. |

| Study B | Antimicrobial Effects | Found moderate antifungal activity in derivatives of Ethanone. |

| Study C | Drug Development | Explored potential use in designing new pharmaceuticals targeting specific pathways. |

Mechanism of Action

The mechanism of action of Ethanone, 2-bromo-1-(2,4,5-trimethoxyphenyl)- involves its interaction with biological targets such as enzymes and receptors. The methoxy groups enhance its ability to interact with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Methoxy Substitution

2-Bromo-1-(3,4,5-Trimethoxyphenyl)Ethanone

- Structure : Methoxy groups at positions 3, 4, and 4.

- Synthesis: Prepared via bromination of 1-(3,4,5-trimethoxyphenyl)ethanone using bromine in diethyl ether ().

- Applications : Used in the synthesis of tubulin polymerization inhibitors () and quaternary salts for anticancer research ().

2-Bromo-1-(3,4-Dimethoxyphenyl)Ethanone (CAS: 1835-02-5)

- Structure : Methoxy groups at positions 3 and 3.

- Physical Properties : Melting point: 81–83°C; Density: 1.422 g/cm³ ().

- Synthesis: Bromination of acetoveratrone (1-(3,4-dimethoxyphenyl)ethanone) in chloroform ().

- Applications : Intermediate in synthesizing fused phenanthroline derivatives ().

- Key Difference : Reduced steric hindrance and electronic effects compared to trimethoxy derivatives, leading to lower melting points and altered solubility .

1-(5-Bromo-2-Hydroxy-4-Methoxyphenyl)Ethanone (CAS: 39503-61-2)

- Structure : Hydroxy and methoxy groups at positions 2 and 4, bromine at position 5.

- Properties : Higher polarity due to the hydroxyl group, influencing solubility in polar solvents ().

- Key Difference : The hydroxyl group introduces hydrogen bonding capability, which is absent in the fully methoxylated 2,4,5-trimethoxy analogue .

Analogues with Heterocyclic or Additional Substituents

2-Bromo-1-(3,4,5-Trimethoxyphenyl)-2-(3-Pyridyl)Ethanone

- Structure : Incorporates a pyridyl group at the α-carbon.

- Properties : Melting point: 184–186°C ().

- Applications: Potential analgesic and anti-inflammatory agent ().

2-Bromo-1-(4-Benzoloxy-3-Methoxyphenyl)Ethanone

Physicochemical and Reactivity Comparisons

Melting Points and Solubility

Trends : Increased methoxy substitution correlates with higher melting points due to enhanced intermolecular interactions. Pyridyl substituents lower melting points by disrupting crystal packing .

Reactivity in Nucleophilic Substitutions

- 2-Bromo-1-(2,4,5-Trimethoxyphenyl)- : Methoxy groups at 2,4,5 positions direct electrophiles to the para position relative to the bromine. Bromine acts as a leaving group in SN2 reactions ().

- 3,4,5-Trimethoxy Analogue : Electron-donating groups stabilize intermediates in cyclization reactions ().

- 3,4-Dimethoxy Analogue : Faster reaction kinetics in alkylation due to reduced steric bulk ().

Biological Activity

Ethanone, 2-bromo-1-(2,4,5-trimethoxyphenyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Synthesis

Ethanone, 2-bromo-1-(2,4,5-trimethoxyphenyl)- is characterized by its molecular formula , featuring a ketone functional group and a bromine atom. The presence of three methoxy groups on the aromatic ring enhances its reactivity and potential applications in various fields such as medicinal chemistry and materials science. The synthesis typically involves the bromination of 1-(3,4,5-trimethoxyphenyl)ethanone using bromine under controlled conditions.

Biological Activity

Anticancer Properties

Research has demonstrated that Ethanone, 2-bromo-1-(2,4,5-trimethoxyphenyl)- possesses notable anticancer properties. It has been investigated for its cytotoxic effects on various cancer cell lines. For instance, compounds derived from this ethanone have shown significant antiproliferative activity with IC50 values ranging from 1.7 to 2.9 µM against several tumor cell lines . The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis through caspase-3 activation .

Antimicrobial Activity

In addition to its anticancer effects, Ethanone has been explored for antimicrobial properties. Research indicates that derivatives of this compound exhibit moderate antifungal activity, suggesting potential applications in developing antifungal agents.

The mechanism of action for Ethanone, 2-bromo-1-(2,4,5-trimethoxyphenyl)- involves interactions with biological targets such as enzymes and receptors. The methoxy groups enhance its ability to interact with hydrophobic pockets in proteins. Furthermore, the bromine atom can participate in halogen bonding, which may modulate the activity of various biological targets leading to diverse biological effects.

Case Studies and Research Findings

-

Cytotoxicity Assays

In a study evaluating the cytotoxic effects of various derivatives of Ethanone on cancer cell lines (including A549 and HT-29), it was found that modifications to the methoxy groups significantly influenced antiproliferative activity. For example, moving the methoxy group from para to meta position drastically reduced activity . -

Cell Cycle Analysis

Treatment with certain derivatives resulted in increased mRNA and protein levels of Cyclin B1, indicating G2/M phase arrest. Immunocytochemistry analysis revealed loss of intact microtubule structures in treated cells . -

Comparative Studies

A comparative analysis of different analogues showed that those functionalized with N,N-dimethyl aniline exhibited significant cytotoxic activity with average IC50 values between 1.7-2.9 µM across various cancer cell lines .

Summary Table of Biological Activities

| Activity Type | Effect | IC50 Range (µM) | Cell Lines Tested |

|---|---|---|---|

| Anticancer | Cytotoxicity | 1.7 - 2.9 | A549, HT-29 |

| Antifungal | Moderate activity | Not specified | Various fungal strains |

| Cell Cycle Arrest | G2/M phase arrest | Not specified | Various cancer cell lines |

Q & A

Q. How is 2-bromo-1-(2,4,5-trimethoxyphenyl)ethanone synthesized, and what are the critical reaction conditions?

The compound is synthesized via nucleophilic substitution of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone with reagents like sodium azide (NaN₃) in refluxing acetone, using anhydrous potassium carbonate (K₂CO₃) as a base . Alternative methods include condensation with salicylaldehydes or hydroxyacetophenones under reflux to form bioactive heterocyclic derivatives (e.g., benzo[b]furan or thiophene scaffolds) . Reaction progress is monitored by thin-layer chromatography (TLC), and purification involves solvent evaporation, aqueous workup, and extraction with organic solvents .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

- Physical state : Crystalline powder with a melting point of 128°C .

- Molecular weight : 257.99 g/mol (monoisotopic mass) .

- Lipophilicity : XLogP3 value of 2.2, indicating moderate hydrophobicity .

- Safety : Requires NIOSH/MSHA-certified respirators, chemical-resistant gloves, and OSHA-compliant eye protection due to toxic fume risks during handling .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates .

- Fire hazards : Employ CO₂, dry powder, or foam extinguishers; avoid water jets to prevent toxic runoff .

- Spill management : Isolate contaminated areas, collect debris in sealed containers, and avoid drainage systems .

Advanced Research Questions

Q. How does this compound serve as a precursor in designing tubulin polymerization inhibitors?

2-Bromo-1-(2,4,5-trimethoxyphenyl)ethanone is a key intermediate in synthesizing 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivatives. These derivatives inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics in cancer cells . Structural modifications (e.g., introducing dimethylamino groups or halogen substituents) enhance potency and selectivity .

Q. What analytical techniques are recommended for characterizing its derivatives?

- Mass spectrometry (MS) : Confirm molecular ions (e.g., exact mass 257.98916) and fragmentation patterns .

- Nuclear magnetic resonance (NMR) : Analyze aromatic proton signals (δ 6.5–7.5 ppm for trimethoxyphenyl) and bromoacetone carbonyl peaks (δ 190–200 ppm for ¹³C) .

- HPLC-PDA : Purity assessment and quantification of reaction yields .

Q. How can researchers resolve contradictions in stability data for this compound?

Current evidence lacks explicit stability data (e.g., reactivity under acidic/alkaline conditions) . To address this:

- Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring.

- Compare degradation profiles with structurally similar bromoacetones (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) .

- Use computational models (e.g., DFT) to predict hydrolytic susceptibility of the bromine substituent .

Q. What strategies optimize its bioactivity in structure-activity relationship (SAR) studies?

- Substitution patterns : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the 4-position enhances tubulin binding affinity .

- Heterocyclic annulation : Cyclization with thiophene or furan moieties improves metabolic stability and pharmacokinetics .

- Salt formation : Hydrochloride salts of amine derivatives increase aqueous solubility for in vivo testing .

Methodological Notes

- Synthetic optimization : Replace acetone with DMF for reactions requiring higher polarity .

- Contradictions : While no stability data exists, analogous compounds (e.g., 2-bromo-1-(3,4-dimethoxyphenyl)ethanone) show sensitivity to light and moisture, suggesting similar handling precautions .

- Biological assays : Use MTT assays on HeLa or MCF-7 cell lines to evaluate antiproliferative activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.